molecular formula C34H39O6P B15293474 [(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene CAS No. 2007940-86-3

[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene

Katalognummer: B15293474
CAS-Nummer: 2007940-86-3
Molekulargewicht: 574.6 g/mol
InChI-Schlüssel: CDWOTSGHAJBJON-XIFFEERXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene is a complex organic compound with a unique structure that includes a benzene ring, a trityloxy group, and a phosphorylmethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals, polymers, and other materials.

Wirkmechanismus

The mechanism of action of [(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents, leading to variations in their chemical and biological properties.

    Other phosphorylmethoxy compounds: These compounds share the phosphorylmethoxy group but may have different core structures, resulting in different reactivity and applications.

Eigenschaften

CAS-Nummer

2007940-86-3

Molekularformel

C34H39O6P

Molekulargewicht

574.6 g/mol

IUPAC-Name

[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene

InChI

InChI=1S/C34H39O6P/c1-3-39-41(35,40-4-2)28-37-33(26-36-25-29-17-9-5-10-18-29)27-38-34(30-19-11-6-12-20-30,31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-24,33H,3-4,25-28H2,1-2H3/t33-/m0/s1

InChI-Schlüssel

CDWOTSGHAJBJON-XIFFEERXSA-N

Isomerische SMILES

CCOP(=O)(CO[C@@H](COCC1=CC=CC=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC

Kanonische SMILES

CCOP(=O)(COC(COCC1=CC=CC=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.